Heptachlorocyclopentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68258-90-2 |
|---|---|
Molecular Formula |
C5H3Cl7 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1,1,2,3,3,4,5-heptachlorocyclopentane |
InChI |
InChI=1S/C5H3Cl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h1-3H |
InChI Key |
XCEUTYGYMGYCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Heptachlorocyclopentane
Synthetic Methodologies for Heptachlorocyclopentane Production
The synthesis of this compound is characterized by the challenge of introducing a high degree of chlorination onto a small cycloalkane ring. The methodologies range from laboratory-scale preparations, which often produce a mixture of chlorinated products, to its potential role as an intermediate in larger-scale industrial processes.
The primary laboratory-scale route to this compound involves the exhaustive chlorination of cyclopentane (B165970). This process is typically a free-radical substitution reaction, initiated by ultraviolet (UV) light. chemguide.co.ukpharmaguideline.commasterorganicchemistry.com In this photochemical reaction, chlorine molecules (Cl₂) are homolytically cleaved by UV radiation to produce highly reactive chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from the cyclopentane ring, creating a cyclopentyl radical, which in turn reacts with another chlorine molecule to form a chlorinated cyclopentane and a new chlorine radical, thus propagating the chain reaction. masterorganicchemistry.com
To achieve a high degree of chlorination to yield this compound, the reaction conditions are typically driven to extremes, involving a high concentration of chlorine and prolonged exposure to UV light. The reaction proceeds through a series of sequential chlorination steps, producing a complex mixture of chlorocyclopentanes with varying degrees of chlorination.
| Reaction Step | Description | Key Reactants | Initiator |
| Initiation | Homolytic cleavage of chlorine molecule | Cl₂ | UV Light |
| Propagation | Hydrogen abstraction from cyclopentane and subsequent reaction with Cl₂ | Cyclopentane, Cl•, Cl₂ | - |
| Termination | Combination of radical species | Cl•, Chlorinated Cyclopentyl Radicals | - |
The separation of this compound from the resulting mixture of polychlorinated cyclopentanes can be a significant challenge due to the similar physical properties of the various isomers and congeners. Techniques such as fractional distillation and preparative chromatography are often employed for purification.
While not a widely used commodity chemical itself, this compound and other polychlorinated cyclopentanes can serve as important precursors in the industrial synthesis of certain halogenated compounds, particularly in the agrochemical sector. The high degree of chlorination and the cyclic structure of these molecules make them suitable starting materials for the synthesis of complex polycyclic chlorinated pesticides.
Historically, chlorinated cycloalkanes have been foundational in the production of cyclodiene insecticides. Although the direct use of this compound as a primary precursor for major commercial pesticides is not extensively documented in publicly available literature, its structural similarity to key intermediates in these syntheses is notable. The reactivity of the remaining C-H bond in this compound, or the potential for elimination reactions to introduce unsaturation, provides pathways for further functionalization and annulation reactions to build more complex molecular architectures.
| Class of Halogenated Compound | Potential Role of Polychlorinated Cyclopentane Precursor | Example of Final Product Class |
| Cyclodiene Insecticides | As a diene or dienophile in Diels-Alder reactions | Aldrin, Dieldrin, Endrin |
| Flame Retardants | As a core structure for further halogenation or functionalization | - |
| Specialized Polymers | As a monomer or cross-linking agent | - |
Derivatization Chemistry and Novel this compound Analogues
The derivatization of this compound is a specialized field of study, focusing on the chemical transformations possible on a highly chlorinated and sterically hindered cycloalkane ring. Research in this area is aimed at creating novel analogues with potentially unique chemical and physical properties.
The synthetic strategies for creating derivatives of this compound are largely dictated by the limited reactivity of the perchlorinated ring. The presence of multiple electron-withdrawing chlorine atoms deactivates the remaining C-H bond towards electrophilic substitution. Therefore, derivatization often relies on free-radical reactions or nucleophilic substitution under harsh conditions.
One potential route for derivatization is the functionalization of the last remaining hydrogen atom via further radical chlorination to form octachlorocyclopentane, or through other radical-mediated reactions. Another approach involves dehydrochlorination to introduce a double bond, creating a more reactive chlorocyclopentene intermediate that can undergo a wider range of chemical transformations, including addition reactions and cycloadditions.
| Derivatization Strategy | Description | Potential Intermediate | Class of Derivative |
| Further Halogenation | Substitution of the final hydrogen atom | Octachlorocyclopentane | Perhalogenated Cycloalkanes |
| Dehydrochlorination | Elimination of HCl to form an alkene | Hexachlorocyclopentene | Halogenated Cycloalkenes |
| Nucleophilic Substitution | Replacement of a chlorine atom (requires harsh conditions) | - | Functionalized Chlorinated Cyclopentanes |
The exploration of structurally modified this compound compounds focuses on creating analogues with altered stereochemistry, or the introduction of different functional groups. The synthesis of these novel compounds allows for the investigation of structure-activity relationships and the fundamental properties of polychlorinated systems.
Research in this area might involve the synthesis of specific stereoisomers of this compound or the replacement of one or more chlorine atoms with other halogens, such as bromine or fluorine, to fine-tune the electronic and steric properties of the molecule. Additionally, the introduction of functional groups such as hydroxyl, cyano, or amino groups, although synthetically challenging, could lead to a diverse range of novel this compound analogues with potential applications in materials science or as specialized chemical probes. The synthesis of such derivatives often requires multi-step sequences and the use of highly specialized reagents and reaction conditions.
Environmental Behavior and Fate of Heptachlorocyclopentane
Environmental Distribution and Inter-Compartmental Partitioning
The environmental distribution of Heptachlorocyclopentane is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment. Predictive models, such as the EPA's EPI Suite™, provide valuable estimates for these properties.
Estimated Physicochemical Properties of this compound
| Property | Predicted Value | Estimation Method |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 5.39 | KOWWIN™ |
| Water Solubility | 0.048 mg/L | WSKOWWIN™ |
| Vapor Pressure | 0.0028 mmHg | MPBPWIN™ |
Note: These values are estimates generated by the EPI Suite™ program and should be used as a screening-level assessment in the absence of experimental data.
The partitioning of this compound between the atmosphere and water bodies is primarily controlled by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for a chemical to volatilize from water into the air. The estimated Henry's Law constant for this compound (1.88 x 10-3 atm-m3/mol) suggests a moderate potential for volatilization from aqueous environments. This process is a significant pathway for the redistribution of the compound from surface waters to the atmosphere.
When released into the terrestrial environment, this compound is expected to exhibit strong sorption to soil particles, particularly those with high organic carbon content. This behavior is predicted by its high estimated Log Octanol-Water Partition Coefficient (Log Kow) of 5.39. The organic carbon-normalized soil sorption coefficient (Koc) is a key parameter for assessing the mobility of organic chemicals in soil. A high Koc value indicates that the compound will be relatively immobile in soil and less likely to leach into groundwater.
Estimated Soil Sorption Coefficient for this compound
| Parameter | Predicted Value | Estimation Method |
|---|---|---|
| Log Koc | 4.63 | KOCWIN™ |
These predicted values suggest that this compound will be strongly adsorbed to soil and organic matter, limiting its mobility and potential for groundwater contamination.
Similar to its behavior in soil, this compound is expected to partition significantly from the water column to sediments in aquatic environments. This is due to its hydrophobic nature, as indicated by its high Log Kow. The partitioning process is influenced by the organic carbon content of the sediment, with higher organic carbon leading to greater sorption. Over time, sediments can act as a long-term sink for this compound, but they can also become a source of contamination if conditions change, leading to desorption back into the water column. The equilibrium between the sediment and water phases is a critical factor in the long-term fate and bioavailability of the compound in aquatic ecosystems.
Once in the atmosphere, this compound can be transported over long distances. Its persistence in the atmosphere is a key factor in its potential for long-range transport. The primary removal mechanisms from the atmosphere are wet deposition (scavenging by rain, snow, and fog) and dry deposition (gravitational settling of aerosol-bound particles). Due to its moderate vapor pressure, this compound is likely to exist in both the gas phase and sorbed to atmospheric particles. The partitioning between these two phases will influence the dominant deposition mechanism.
The potential for long-range environmental transport of this compound can be assessed using multimedia environmental fate models. These models consider the chemical's properties (e.g., persistence, partitioning behavior) and environmental conditions to predict its movement across geographical boundaries. For many organochlorine pesticides with similar properties, atmospheric transport is a major pathway for their distribution to remote regions like the Arctic. nih.govacs.orgpusan.ac.kr The estimated atmospheric half-life of this compound is a critical input for these models.
Estimated Atmospheric Half-Life of this compound
| Parameter | Predicted Value | Estimation Method |
|---|
This predicted half-life suggests that this compound can persist in the atmosphere long enough to undergo significant long-range transport.
Chemical and Biochemical Transformation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various transformation processes, including photodegradation, hydrolysis, and biodegradation.
Photodegradation: In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with photochemically produced hydroxyl (OH) radicals. episuite.dev The estimated atmospheric half-life of 2.5 days is based on this reaction. In aqueous environments, direct photolysis (degradation by sunlight) may also occur, particularly in clear, shallow waters. The precursor compound, hexachlorocyclopentadiene, is known to undergo rapid photolysis in surface water. wikipedia.org
Hydrolysis: Information on the hydrolysis of this compound is limited. However, for many organochlorine compounds, hydrolysis can be a significant degradation pathway under certain pH and temperature conditions.
Biodegradation: The biodegradation of this compound is expected to be a slow process. Predictive models suggest that it is not readily biodegradable. epa.gov Under anaerobic conditions, such as those found in deep sediments, reductive dechlorination may occur, where chlorine atoms are sequentially removed from the molecule. eurochlor.orgnih.govnih.govresearchgate.net Aerobic biodegradation is generally less effective for highly chlorinated compounds. The persistence of structurally similar organochlorine pesticides in the environment suggests that this compound is also likely to be resistant to rapid microbial degradation.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For this compound, the primary abiotic degradation mechanisms are expected to be hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. libretexts.org The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. For many organochlorine compounds, hydrolysis can be a slow process, contributing to their environmental persistence. In acidic or basic conditions, the hydrolysis of esters, for example, results in a carboxylic acid and an alcohol. libretexts.org While this compound is not an ester, the principles of bond cleavage by water molecules are relevant.
Photolysis is the decomposition of molecules by light. Organochlorine compounds can undergo photolysis in the atmosphere and in surface waters. The rate and products of photolysis depend on the wavelength and intensity of light, as well as the presence of other substances that can act as photosensitizers. For instance, studies on the photolysis of other pesticides have shown that it can lead to the formation of various degradation products. nih.gov
Table 1: Key Abiotic Degradation Mechanisms for Organochlorine Compounds
| Degradation Mechanism | Description | Key Influencing Factors | Potential Transformation Products |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | pH, Temperature, Catalysts | Alcohols, Carboxylic Acids |
| Photolysis | Breakdown of molecules by absorption of light energy. | Light Wavelength & Intensity, Photosensitizers | Isomers, Dechlorinated compounds |
Biotransformation Processes (e.g., Microbial Degradation)
Biotransformation is the chemical alteration of a substance within a living organism. nih.gov Microbial degradation is a key biotransformation process for the removal of persistent organic pollutants from the environment. frontiersin.org Both aerobic and anaerobic microorganisms have been shown to degrade various organochlorine pesticides. frontiersin.orgnih.gov
Under aerobic conditions , microorganisms utilize oxygen to break down organic compounds. The initial steps in the aerobic degradation of chlorinated hydrocarbons often involve oxidation reactions catalyzed by enzymes such as oxygenases. frontiersin.org
Under anaerobic conditions , in the absence of oxygen, different microbial pathways are utilized. Reductive dechlorination is a common anaerobic degradation mechanism for organochlorine compounds, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov
The efficiency of microbial degradation is influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of a suitable microbial population. mdpi.com
Identification and Characterization of Transformation Products
The degradation of a parent compound like this compound can lead to the formation of various transformation products (TPs). nih.gov These TPs may have different chemical properties and toxicities compared to the original molecule. nih.govresearchgate.net The identification and characterization of these TPs are crucial for a comprehensive environmental risk assessment. nih.gov
Transformation products can be formed through both abiotic and biotic pathways. nih.gov For example, the microbial degradation of hexachlorocyclohexane (B11772) (HCH) isomers is known to produce a series of intermediate compounds, including pentachlorocyclohexenes and tetrachlorocyclohexenes. nih.gov Similarly, the degradation of other pesticides can result in a wide array of TPs. researchgate.net Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to identify and quantify these transformation products in environmental samples.
Environmental Persistence and Degradation Half-Life Determination
The environmental persistence of a chemical is often quantified by its degradation half-life, which is the time it takes for the concentration of the substance to be reduced by half. ecetoc.org Organochlorine compounds are known for their long half-lives in various environmental compartments, including soil and water. researchgate.netnih.gov
The degradation half-life can be determined through laboratory studies under controlled conditions or through field monitoring. Factors influencing the half-life include the specific environmental matrix (soil, water, sediment), temperature, microbial activity, and sunlight exposure. epa.gov For example, the half-life of a substance may be shorter in a biologically active soil compared to sterile soil due to microbial degradation.
Table 2: Estimated Half-Life Ranges for Selected Organochlorine Pesticides in Soil
| Compound | Half-Life Range (in soil) | Primary Degradation Pathways |
| DDT | 2 - 15 years | Microbial degradation |
| Lindane (γ-HCH) | ~2 years | Microbial degradation, Volatilization |
| Heptachlor | 0.5 - 2 years | Microbial degradation, Hydrolysis |
Note: This table provides general ranges, and actual half-lives can vary significantly based on environmental conditions. epa.gov
Multimedia Environmental Fate Modeling and Simulation for this compound
Multimedia environmental fate models are valuable tools for predicting the distribution and long-term behavior of chemicals in the environment. rero.chrsc.org These models simulate the movement and transformation of a chemical in various environmental compartments, such as air, water, soil, and sediment. up.ptresearchgate.net
Model Development and Validation
The development of a multimedia fate model involves creating a mathematical representation of the key environmental processes that affect a chemical's fate. up.pt These models can range in complexity from simple, steady-state models to complex, dynamic models that consider spatial and temporal variations. researchgate.net
Model validation is a critical step to ensure the accuracy and reliability of the model's predictions. This is typically done by comparing the model's output with measured environmental concentrations from monitoring studies. researchgate.net For persistent organic pollutants, models like the Total Risk Integrated Methodology (TRIM) and other fugacity-based models have been developed and used. epa.govepa.gov
Parameterization and Data Requirements for Environmental Fate Models
Accurate parameterization is essential for the reliability of environmental fate models. rero.ch This requires a comprehensive set of data on the chemical's physical-chemical properties and its degradation rates in different environmental media.
Key parameters required for modeling include:
Physical-Chemical Properties: Vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant. These properties govern how a chemical partitions between air, water, and organic matter.
Degradation Rates: Half-lives for hydrolysis, photolysis, and biodegradation in air, water, soil, and sediment.
Environmental Characteristics: Data on the specific environment being modeled, such as temperature, wind speed, water flow rates, and organic carbon content of soil and sediment.
Table 3: Key Input Parameters for Multimedia Environmental Fate Models
| Parameter Category | Specific Parameters | Importance in Modeling |
| Chemical Properties | Vapor Pressure, Water Solubility, Kow, Henry's Law Constant | Determines partitioning between environmental compartments. |
| Degradation Rates | Half-life in Air, Water, Soil, Sediment | Determines the persistence of the chemical in each compartment. |
| Environmental Data | Temperature, Advection rates (wind, water flow), Organic Carbon Content | Defines the characteristics of the modeled environment. |
Predictive Modeling of Environmental Concentrations
Predictive modeling is an essential tool for estimating the environmental concentrations of persistent and bioaccumulative substances like this compound, particularly when extensive monitoring data is unavailable. epa.gov These models integrate a compound's physicochemical properties with environmental parameters to simulate its distribution and fate across various environmental compartments. researchgate.netepa.gov By providing a quantitative framework, these models can forecast potential environmental hotspots, assess the effectiveness of management strategies, and help prioritize chemicals for further investigation. defra.gov.ukrsc.org
Environmental fate models are broadly categorized based on their complexity and spatial resolution. Multimedia environmental fate models are frequently used in chemical risk assessments. rsc.org These models have evolved from simpler concepts to more sophisticated and integrated tools. rsc.org They are crucial for understanding the behavior of long-lasting chemicals such as organochlorine pesticides. rsc.org
One of the primary applications of these models is to predict the long-range transport potential of chemicals, which is their ability to travel far from their source. rero.ch The output of environmental fate models can be presented as a time series of predicted concentrations in different environmental media, both indoors and outdoors. researchgate.net
A variety of mathematical models are available to describe the multimedia transport and fate of pollutants released into the atmosphere. epa.gov The reliability of these models depends on the quality of the input data, which includes both the chemical's properties and the characteristics of the environment being modeled. rsc.org
Key Input Parameters for Predictive Models
The accuracy of predictive environmental models is highly dependent on the quality and resolution of the input data. These parameters can be broadly divided into chemical-specific properties and environmental characteristics.
Chemical-Specific Properties: These intrinsic properties of this compound govern its behavior in the environment. Key parameters include:
Octanol-Water Partition Coefficient (Kow): This value indicates the chemical's tendency to partition between organic matter (like lipids in organisms and organic carbon in soil and sediment) and water. nih.govresearchgate.net A high Kow value suggests a greater potential for bioaccumulation.
Vapor Pressure: This property influences the rate of volatilization from soil and water surfaces into the atmosphere. epa.gov
Water Solubility: This determines the maximum concentration of the chemical that can be dissolved in water and affects its mobility in aquatic systems and soil porewater. epa.gov
Henry's Law Constant: This constant describes the partitioning of a chemical between air and water, which is crucial for modeling atmospheric transport and deposition. epa.gov
Degradation Rates: These include rates of abiotic (e.g., photolysis) and biotic (microbial degradation) processes in various media (air, water, soil, sediment). These rates determine the persistence of the compound.
Environmental Parameters: These characteristics of the receiving environment influence the transport and fate of the chemical. They include:
Organic Carbon Content of Soil and Sediment: This affects the sorption of the chemical, thereby influencing its bioavailability and mobility. acs.org
Climate and Meteorological Data: Wind speed and direction, temperature, and precipitation rates are critical for modeling atmospheric transport and deposition. epa.gov
Hydrological Characteristics: River flow rates and water body depths are important for modeling transport in aquatic systems.
Land Use Data: Information on agricultural, urban, and forested areas helps to estimate emissions and deposition patterns.
The following table provides an overview of the essential input parameters for predictive environmental modeling of organochlorine compounds like this compound.
Table 1: Key Input Parameters for Predictive Environmental Fate Models
| Parameter Category | Specific Parameter | Relevance to Modeling |
|---|---|---|
| Chemical Properties | Octanol-Water Partition Coefficient (Kow) | Predicts bioaccumulation potential and partitioning into organic matter. nih.govresearchgate.net |
| Vapor Pressure | Determines the rate of volatilization from surfaces. epa.gov | |
| Water Solubility | Affects mobility in aquatic environments and leaching in soils. epa.gov | |
| Henry's Law Constant | Governs the exchange between air and water. epa.gov | |
| Degradation Half-life (in air, water, soil) | Indicates the persistence of the chemical in different media. | |
| Environmental Characteristics | Soil/Sediment Organic Carbon Content | Influences the degree of sorption and bioavailability. acs.org |
| Wind Speed and Direction | Drives atmospheric transport and dispersion. epa.gov | |
| Temperature | Affects reaction rates and partitioning behavior. acs.org | |
| Precipitation | Influences wet deposition from the atmosphere and runoff from land. epa.gov | |
| River Flow and Ocean Currents | Determines the transport pathways in aquatic systems. |
Types of Predictive Models
Various modeling approaches are employed to estimate the environmental concentrations of persistent organic pollutants.
Multimedia Fate Models: These models, such as the SimpleBox model, divide the environment into interconnected compartments or "boxes" (e.g., air, water, soil, sediment, biota). researchgate.net They use mass balance equations to simulate the movement and transformation of chemicals between these compartments. rsc.org These models can be applied at different spatial scales, from local to global. defra.gov.uk
Spatially Resolved Models: For more detailed assessments, spatially resolved models can be used. These models, which may be based on a grid system, can provide more granular predictions of environmental concentrations across a landscape. defra.gov.uk They often incorporate geographic information system (GIS) data to better represent the spatial variability of the environment. defra.gov.uk
Toxicokinetic Models: These models focus on predicting the concentration of a chemical within organisms. nih.govnih.gov They simulate the processes of uptake, distribution, metabolism, and excretion of the chemical in an organism. nih.govnih.gov Toxicokinetic models are particularly useful for assessing bioaccumulation and potential toxic effects. nih.govnih.gov They can be either one-compartment models, which treat the organism as a single homogenous unit, or multi-compartment models that consider different tissues and organs. nih.gov
Illustrative Model Outputs for Analogous Compounds
Table 2: Illustrative Predictive Modeling Outputs for Selected Organochlorine Pesticides
| Compound | Environmental Compartment | Predicted Concentration Range (hypothetical) | Model Type Used | Key Influencing Factors |
|---|---|---|---|---|
| Chlordane | Agricultural Soil (ng/g) | 1 - 50 | Multimedia Fate Model | Historical application rates, soil organic carbon, degradation rate. |
| Heptachlor | Air (pg/m³) | 0.1 - 5 | Spatially Resolved Atmospheric Model | Proximity to sources, atmospheric transport patterns, temperature. |
| Dieldrin | Freshwater Fish (ng/g lipid weight) | 10 - 200 | Toxicokinetic Model | Kow, water concentration, fish lipid content, trophic level. nih.gov |
| Endosulfan | Surface Water (ng/L) | 0.5 - 10 | Watershed Runoff Model | Agricultural land use, precipitation events, proximity to application areas. |
These examples demonstrate how predictive models can provide valuable estimates of environmental concentrations in various media. For a compound like this compound, similar modeling efforts would be necessary to understand its environmental distribution and to identify areas and organisms at potential risk.
Advanced Analytical Methodologies for Heptachlorocyclopentane Research
Chromatographic Separation and Detection Techniques
Chromatography is a fundamental technique for separating complex mixtures into their individual components. shimadzu.com For compounds like heptachlorocyclopentane, both gas and liquid chromatography serve as powerful tools for isolation and quantification.
Gas chromatography (GC) is the most frequently utilized analytical technique for the investigation of thermally stable and volatile organic compounds, making it highly suitable for chlorinated hydrocarbons. rfppl.co.in It is the most common method for detecting and measuring related compounds in biological and environmental samples. nih.gov
The core principle of GC involves the separation of compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase held within a column. rfppl.co.in The strength of interaction with the stationary phase dictates the elution time, with less interactive compounds eluting faster. libretexts.org For chlorinated hydrocarbons, fused silica (B1680970) capillary columns are commonly used, offering improved resolution, better selectivity, and increased sensitivity compared to older packed columns. libretexts.orgepa.gov
Detection Systems:
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, such as those containing halogens, making it exceptionally well-suited for detecting chlorinated pesticides at very low concentrations. nih.govepa.gov
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides definitive compound identification and structural information, often used to confirm results from GC-ECD. nih.govnih.gov Modern GC-MS techniques can achieve sensitivity comparable to GC-ECD. nih.gov
Sample preparation for GC analysis typically involves extraction from the sample matrix (e.g., water, soil, biological tissue) using an organic solvent, followed by cleanup procedures to remove interfering substances. nih.gov
Table 1: Typical Gas Chromatography (GC) Parameters for Chlorinated Hydrocarbon Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column Type | Fused silica capillary (e.g., DB-5, DB-1701) | Provides high-resolution separation of analytes. epa.gov |
| Injection Mode | Splitless/Split | Introduces the sample onto the column without decomposition. libretexts.org |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Detector | Electron Capture (ECD) or Mass Spectrometer (MS) | ECD for high sensitivity to chlorinated compounds; MS for confirmation. nih.govnih.gov |
| Temperature Program | Ramped oven temperature (e.g., 40°C to 260°C) | Optimizes separation of compounds with different boiling points. mdpi.com |
High-Performance Liquid Chromatography (HPLC), a specific form of column chromatography, is a versatile technique used to separate, identify, and quantify compounds dissolved in a liquid. ijpca.org Instead of a gas, a pressurized liquid mobile phase is used to move the sample through a column packed with a stationary phase. ijpca.orglibretexts.org
While GC is more common for volatile compounds like this compound, HPLC can be a powerful alternative, particularly for less volatile metabolites or when derivatization is not desirable. The separation mechanism is based on the analyte's interaction with the stationary and mobile phases. libretexts.org
Common HPLC Modes:
Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. libretexts.orguci.edu Hydrophobic compounds like chlorinated hydrocarbons would interact strongly with the stationary phase.
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase and a nonpolar mobile phase. ijpca.orglibretexts.org
Coupling HPLC with mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, making it a valuable tool for analyzing metabolites in complex biological fluids. nih.govnih.gov
Spectroscopic Characterization and Identification Methods
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of chemical compounds.
Mass spectrometry is a cornerstone technique in drug metabolite identification due to its high sensitivity and ability to provide molecular weight and structural information. ijpras.com When coupled with a chromatographic separation method like GC or LC, it allows for the analysis of individual components within a mixture. youtube.com
In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of a molecule upon ionization is often unique and serves as a molecular fingerprint, allowing for structural elucidation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a parent compound and its metabolites. ijpras.com
Tandem mass spectrometry (LC-MS/MS) is particularly powerful for metabolite analysis. nih.govyoutube.com It involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and allows for confident identification of metabolic transformation sites. youtube.com The study of metabolites is crucial as they may be responsible for the toxicological effects of the parent compound. ijpras.com
Table 2: Mass Spectrometry Data for Heptachlor (a related compound)
| Ion Type | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| Molecular Ion [M]+ | 372 | Represents the intact molecule with its characteristic chlorine isotopic pattern. |
| Major Fragment | 272 | Corresponds to the loss of the dichlorocyclopentene moiety via retro-Diels-Alder fragmentation. |
| Other Fragments | 237, 100 | Result from further fragmentation and loss of chlorine atoms. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. researchgate.net It provides detailed information about the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). An NMR spectrum contains key observables like chemical shifts, coupling constants, and peak intensities, which are used to piece together the molecular framework. unl.edu
Chemical Shifts: Indicate the electronic environment of each nucleus, helping to identify different types of protons and carbons.
Coupling Constants: Provide information about the connectivity of atoms, revealing which atoms are bonded to each other through the analysis of peak splitting patterns.
Multi-dimensional NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish ¹H-¹H and ¹H-¹³C correlations, respectively, providing a complete picture of the molecule's connectivity. researchgate.net
NMR is particularly valuable for confirming the precise structure of a synthesized standard or an isolated unknown compound, serving as a definitive tool for structural elucidation. unl.edusemanticscholar.org
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa IR spectroscopy is particularly sensitive to polar functional groups. frontiersin.org
Raman Spectroscopy: This technique is based on the inelastic scattering of incident light (the Raman effect). ksu.edu.sa The energy shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa
Together, IR and Raman spectra provide a unique molecular fingerprint that can be used for compound identification. youtube.com The presence of specific absorption bands or scattering peaks at characteristic frequencies can confirm the presence of certain structural features, such as C-Cl and C-C bonds within the this compound structure.
Sample Preparation and Extraction Protocols for Environmental Matrices
The initial and one of the most critical stages in the analysis of this compound from environmental matrices is the sample preparation and extraction. The primary objective is to isolate the target analyte from complex sample matrices such as soil, water, and sediment, and to concentrate it to a level suitable for instrumental analysis. The choice of extraction technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the desired detection limits.
Commonly employed extraction techniques for persistent organic pollutants like this compound include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE utilizes immiscible solvents to partition the analyte from the sample matrix, while SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov
For solid matrices like soil and sediment, methods such as Soxhlet extraction, ultrasonic extraction, and pressurized fluid extraction (PFE) are frequently used. epa.gov These techniques employ organic solvents to efficiently extract the analyte from the solid particles. More recent "green" extraction techniques, such as superheated water extraction, have also been explored for the extraction of pesticides from environmental solids. researchgate.netmdpi.com This method utilizes water at elevated temperatures and pressures as the extraction solvent, reducing the need for hazardous organic solvents. mdpi.com
The selection of the extraction solvent is crucial and is based on the polarity and solubility of this compound. A mixture of polar and non-polar solvents is often used to ensure efficient extraction. Following extraction, a clean-up step is typically necessary to remove co-extracted interfering compounds. This can be achieved using techniques such as column chromatography with adsorbents like silica gel or Florisil.
Below is an interactive data table summarizing various extraction methods applicable to the analysis of organochlorine pesticides, including this compound, from different environmental matrices.
Isotope Tracer Techniques in this compound Environmental Fate Studies
Isotope tracer techniques are powerful tools for elucidating the environmental fate and transport of contaminants like this compound. researchgate.net These studies involve the use of isotopically labeled compounds, where one or more atoms are replaced with their stable or radioactive isotopes (e.g., ¹³C, ²H, ³⁷Cl, or ¹⁴C). By introducing a known amount of the labeled compound into a controlled environmental system (e.g., a soil microcosm or an aquatic mesocosm), researchers can trace its movement, transformation, and degradation over time.
The use of stable isotopes, in conjunction with mass spectrometry, allows for the differentiation between the added labeled compound and any pre-existing unlabeled compound in the environment. This enables precise quantification of degradation rates, identification of transformation products, and determination of partitioning behavior between different environmental compartments (e.g., soil, water, air, and biota).
Radioactive isotopes, such as ¹⁴C, offer the advantage of high sensitivity, allowing for the detection of very low concentrations of the compound and its metabolites. This is particularly useful for studying the long-term fate of persistent organic pollutants.
While specific studies on the use of isotope tracers for this compound are not widely reported, the principles and methodologies are well-established for other persistent organic pollutants. Such studies would provide invaluable data on its persistence, bioaccumulation potential, and the mechanisms of its environmental degradation.
Method Validation, Quality Assurance, and Interlaboratory Comparisons
Method validation is a critical component of analytical chemistry, ensuring that a specific method is suitable for its intended purpose. epa.govepa.gov For the analysis of this compound, a comprehensive validation process would establish the performance characteristics of the analytical method. Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among repeated measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.
Quality assurance (QA) and quality control (QC) are systematic processes implemented to ensure that the analytical data generated are of known and documented quality. hach.com This involves the regular analysis of quality control samples, such as method blanks, laboratory control samples, and matrix spikes, to monitor the performance of the analytical system. epa.gov
Interlaboratory comparisons, also known as proficiency testing, are an essential external quality assessment tool. ctc-n.orgifremer.fr In these studies, a homogeneous sample is sent to multiple laboratories for analysis. The results are then compared to assess the proficiency of the participating laboratories and the comparability of different analytical methods. Participation in such programs is crucial for ensuring the reliability and consistency of data generated by different laboratories. While specific interlaboratory comparison studies for this compound may not be readily available, the framework for such studies is well-established for similar analytes. epa.gov
The following interactive data table presents typical method validation parameters for the analysis of an organochlorine pesticide like this compound in an environmental matrix.
Mechanistic Insights into Heptachlorocyclopentane Environmental Transformation
Kinetics and Thermodynamics of Degradation Reactions
The degradation of persistent organic pollutants like heptachlorocyclopentane is often a slow process, characterized by specific kinetic and thermodynamic parameters. While direct data for this compound is not available, the study of analogous compounds provides a framework for understanding its potential degradation kinetics.
The degradation of chlorinated hydrocarbons often follows pseudo-first-order kinetics, where the reaction rate is proportional to the concentration of the contaminant. For instance, the photochemical degradation of β-HCH in snow and ice has been shown to conform to a first-order kinetic equation. nih.govcolab.ws The half-life of a compound is a key kinetic parameter indicating its persistence. Heptachlor, a related compound, has a reported half-life of 336-551 days in the top 23 cm of silt loam soil, indicating significant persistence. epa.gov
Thermodynamic analysis provides insight into the spontaneity and energy requirements of degradation reactions. The thermal degradation of complex organic molecules is typically an endothermic process, requiring an input of energy to proceed. nih.gov Kinetic studies on the thermal degradation of other organic compounds have utilized the Arrhenius equation to determine the activation energy, which is the minimum energy required to initiate the reaction. nih.govmdpi.com For this compound, it can be inferred that its degradation, whether through microbial or abiotic pathways, would also have specific activation energy barriers that need to be overcome.
Table 1: Illustrative Degradation Kinetics of Related Organochlorine Compounds
| Compound | Medium | Conditions | Half-life | Kinetic Model |
| Heptachlor | Silt Loam Soil | Field Conditions | 336-551 days | Not specified |
| β-HCH | Snow | UV Irradiation | Not specified | First-order |
| β-HCH | Ice | UV Irradiation | ~24 times slower than in snow | First-order |
This table presents data for compounds structurally related to this compound to illustrate potential kinetic behavior.
Influence of Environmental Parameters on Transformation Processes (e.g., pH, Temperature, Redox Potential)
The transformation of this compound in the environment is significantly influenced by various physicochemical parameters. These factors can affect both the rate and the pathway of degradation.
pH: The pH of the environmental medium (soil or water) can have a marked effect on both microbial and abiotic degradation processes. For the microbial degradation of hexachlorocyclohexane (B11772) (HCH) isomers by a Pandoraea species, the highest degradation rates for α- and γ-HCH were observed at an initial pH of 8.0 in liquid culture and 9.0 in a soil slurry. nih.gov This suggests that alkaline conditions may favor the microbial breakdown of chlorinated alicyclic hydrocarbons. Conversely, for some organic compounds, acidic conditions can accelerate hydrolysis, a key abiotic degradation pathway. copernicus.org
Temperature: Temperature influences reaction rates, with higher temperatures generally leading to faster degradation, up to an optimal point for microbial activity. The degradation of α- and γ-HCH by a Pandoraea species was most effective at an incubation temperature of 30°C. nih.gov However, very high temperatures can lead to the denaturation of microbial enzymes, halting biological degradation. nih.govnih.gov In abiotic processes like thermal degradation, higher temperatures provide the necessary activation energy for reactions to occur. nih.gov
Redox Potential: The redox potential of the environment determines whether oxidative or reductive degradation pathways are favored. Reductive dechlorination, a key mechanism for the breakdown of highly chlorinated compounds, occurs under anaerobic (low redox potential) conditions. nih.gov For example, the reductive dechlorination of pentachlorophenol (B1679276) was found to be influenced by changes in redox potential, with lower potentials favoring the reaction. nih.gov It is therefore likely that in anaerobic environments such as saturated soils and sediments, this compound would undergo reductive dechlorination.
Table 2: Influence of Environmental Parameters on the Degradation of Related Chlorinated Compounds
| Compound | Parameter | Optimal Condition for Degradation |
| α-HCH | pH | 8.0 (liquid), 9.0 (soil slurry) |
| γ-HCH | pH | 8.0 (liquid), 9.0 (soil slurry) |
| α-HCH | Temperature | 30°C |
| γ-HCH | Temperature | 30°C |
| Pentachlorophenol | Redox Potential | Low (e.g., -0.26 V) |
This table summarizes findings for analogous compounds to infer the potential impact of environmental parameters on this compound.
Elucidation of Enzyme Systems and Biochemical Pathways in Microbial Degradation
Microbial degradation is a key process in the environmental transformation of organochlorine pesticides. While specific pathways for this compound have not been elucidated, the degradation of hexachlorocyclohexane (HCH) isomers is well-studied and provides a valuable model.
The primary aerobic degradation pathway for HCH isomers is the "Lin pathway," which involves a series of enzymatic reactions. nih.govnih.gov Key enzymes in this pathway include:
LinA (Dehydrochlorinase): This enzyme initiates the degradation by removing a molecule of hydrogen chloride (HCl) from the HCH molecule. nih.govnih.gov
LinB (Haloalkane Dehalogenase): This hydrolytic enzyme replaces chlorine atoms with hydroxyl groups. nih.govnih.govresearchgate.net
LinC (Dehydrogenase): This enzyme is also involved in the initial steps of the degradation pathway. researchgate.net
Following these initial steps, a series of other enzymes, including dioxygenases and hydrolases, further break down the intermediates, eventually leading to compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.netgavinpublishers.com
Under anaerobic conditions, the degradation proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov This process is carried out by various anaerobic bacteria. researchgate.net Given its chemical structure, it is highly probable that this compound is also susceptible to degradation by microorganisms possessing similar enzymatic machinery, such as dehalogenases and dehydrochlorinases. nih.govmdpi.com
Photochemical Reaction Mechanisms in Diverse Environmental Compartments
Photochemical reactions, driven by sunlight, can be a significant transformation pathway for organochlorine compounds in the environment, particularly in the atmosphere and surface waters. The photochemical degradation of β-HCH has been studied in snow and ice, providing insights into potential mechanisms for this compound. nih.govcolab.ws
Under UV irradiation, β-HCH undergoes photolysis. The primary photochemical reaction can involve the homolytic cleavage of a carbon-chlorine (C-Cl) bond, generating a radical species. This highly reactive intermediate can then undergo further reactions, such as hydrogen abstraction from the surrounding medium or rearrangement.
The photochemical degradation of β-HCH in snow was found to be approximately 24 times faster than in ice. nih.govcolab.ws The main photolysis product in snow was α-HCH, indicating an isomerization reaction. In ice, in addition to isomerization, dechlorination to form pentachlorocyclohexene was also observed. nih.govcolab.ws The presence of other chemical species in the environment can also influence photochemical reactions. For instance, the presence of acetone, nitrate, and nitrite (B80452) ions significantly inhibited the photodegradation of β-HCH, while the effect of pH was minimal. nih.govcolab.ws It is plausible that this compound undergoes similar photochemical transformations, including isomerization and dechlorination, when exposed to sunlight in environmental compartments.
Future Research Directions and Emerging Areas for Heptachlorocyclopentane Studies
Development of Advanced Computational Chemistry Tools for Predicting Environmental Behavior
Predicting the environmental behavior of heptachlorocyclopentane is a complex challenge due to its chemical stability and hydrophobicity. Advanced computational chemistry tools are emerging as crucial for forecasting its partitioning, transport, and transformation in the environment.
Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this research. researchgate.net These models correlate the molecular structure of a chemical with its physicochemical properties and environmental fate. For this compound, QSAR models can predict key parameters such as its octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and potential for long-range transport. The VEGA platform, for instance, provides a suite of models for predicting environmental fate and distribution, including persistence in soil, water, and air. mdpi.com
Future development in this area will likely focus on:
Refining existing QSAR models: Incorporating larger and more diverse datasets to improve the accuracy and predictive power of models for chlorinated cyclic compounds.
Developing multi-media fate models: Tools like SimpleBox, included in the EUSES tool, can be further developed to simulate the distribution of this compound across various environmental compartments (air, water, soil, sediment).
Predicting transformation products: Software such as Meteor Nexus, CTS, and EAWAG-BBD/PPS can predict the likelihood of formation of various degradation products of this compound under different environmental conditions. mdpi.comresearchgate.net
| Computational Tool | Predicted Parameter for this compound | Potential Application |
| VEGA | Persistence in soil, water, and air; Physicochemical properties (e.g., water solubility, vapor pressure) | Environmental risk assessment and management. mdpi.com |
| EUSES (with SimpleBox) | Multi-media environmental fate and distribution | Understanding the long-range transport and accumulation in different ecosystems. |
| Meteor Nexus, CTS, EAWAG-BBD/PPS | Formation likelihood of transformation products | Identifying potential toxic metabolites and degradation pathways. mdpi.comresearchgate.net |
High-Throughput Screening Approaches for Biodegradation Potential
The biodegradation of persistent organic pollutants like this compound is a key area of research for environmental remediation. Traditional methods for assessing biodegradability are often slow and labor-intensive. High-throughput screening (HTS) offers a rapid and cost-effective alternative for evaluating the biodegradation potential of a large number of compounds or microbial strains. researchgate.netnih.govaropha.com
HTS assays can be used to:
Screen microbial consortia: Quickly identify microorganisms or microbial communities from contaminated sites that are capable of degrading this compound.
Evaluate enzymatic activity: Identify specific enzymes that can catalyze the breakdown of the this compound ring structure.
Optimize biodegradation conditions: Rapidly test the effects of different environmental parameters (e.g., pH, temperature, nutrient availability) on the rate of biodegradation.
The development of colorimetric assays for use in HTS can provide a reliable and quantifiable measure of biodegradation. researchgate.netnih.gov These assays can be automated and miniaturized, allowing for the screening of thousands of samples in a short period. nih.gov
| HTS Application | Research Goal | Expected Outcome |
| Microbial Screening | Identify effective this compound-degrading microorganisms. | Isolation of novel bacterial or fungal strains for bioremediation. nih.gov |
| Enzymatic Assays | Discover enzymes capable of cleaving the chlorinated cyclopentane (B165970) ring. | Development of enzyme-based remediation technologies. |
| Condition Optimization | Determine optimal conditions for this compound biodegradation. | Enhanced efficiency of bioremediation strategies in situ. |
Integration of Environmental Monitoring Data with Predictive Modeling
To accurately predict the environmental fate of this compound, it is essential to integrate real-world monitoring data with predictive models. This integrated approach allows for the calibration and validation of models, leading to more reliable predictions.
Environmental monitoring provides crucial data on the concentrations of this compound in various environmental media, such as air, water, soil, and biota. This data can be collected through traditional sampling and analysis, as well as through the use of autonomous, robotic samplers for high-frequency data collection. frontiersin.org
The integration of this data with predictive models can be achieved through:
Spatio-temporal modeling: Using geographic information systems (GIS) to map the distribution of this compound and identify hotspots of contamination. taylorfrancis.com
Bayesian hierarchical models: Combining monitoring data with model predictions to estimate the probability of this compound presence and to quantify the uncertainty in these estimates. frontiersin.org
Machine learning algorithms: Utilizing algorithms like Random Forest to identify complex relationships between environmental factors and this compound concentrations. nih.gov
This integrated approach can provide a more comprehensive understanding of the environmental dynamics of this compound and inform targeted monitoring and remediation efforts. springermedizin.denih.gov
| Data Source | Modeling Approach | Application |
| Air and water monitoring data | Spatio-temporal occupancy models | Predicting the geographic distribution and long-range transport of this compound. nih.gov |
| Soil and sediment concentrations | Predictive fate and transport models | Assessing the persistence and bioaccumulation potential in terrestrial and aquatic ecosystems. |
| Biota concentration data | Food web and bioaccumulation models | Evaluating the risk to wildlife and human health through the food chain. |
Exploration of Novel this compound Derivatives in Chemical Sciences
The synthesis and study of novel derivatives of this compound can open new avenues in chemical sciences. By modifying the structure of the parent compound, researchers can explore new chemical properties and potential applications.
The introduction of different functional groups to the cyclopentane ring can significantly alter the molecule's reactivity, lipophilicity, and biological activity. researchgate.netmdpi.com This exploration can lead to:
Development of new materials: The rigid and highly chlorinated structure of this compound could serve as a scaffold for the synthesis of novel polymers or materials with unique thermal or chemical resistance properties.
Probes for toxicological studies: Synthesizing labeled derivatives of this compound can aid in tracking its metabolic fate and understanding its mechanisms of toxicity.
Understanding structure-activity relationships: By systematically modifying the structure and observing the resulting changes in properties, a deeper understanding of how chlorination patterns affect environmental persistence and biological activity can be gained.
While the primary focus regarding existing this compound is on its environmental impact, the exploration of its derivatives in a controlled research setting could yield valuable scientific insights.
| Derivative Class | Potential Research Focus | Scientific Goal |
| Hydroxylated derivatives | Metabolic pathway analysis | To identify and characterize the breakdown products of this compound in biological systems. |
| Fluorinated analogs | Comparative persistence studies | To understand the effect of halogen substitution on environmental stability and degradation rates. |
| Functionalized polymers | Material science applications | To create new materials with specific properties based on the chlorinated cyclopentane core structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
